2-[2-(benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]-N-[3-(methylsulfanyl)phenyl]acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]-N-[3-(methylsulfanyl)phenyl]acetamide typically involves multiple steps starting from commercially available starting materials. Key steps may include:
Formation of the pyrimidinone core: : Reacting appropriate benzylthiol derivatives with pyrimidine derivatives under controlled conditions.
Attachment of the acetamide group: : Acylation reactions with acyl chlorides or anhydrides.
Final assembly: : Coupling reactions under mild conditions to combine the benzylsulfanyl and methylsulfanyl moieties.
Reaction conditions often require careful control of temperature, solvent selection, and the use of catalysts to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, the production of this compound might be scaled up using batch reactors or continuous flow systems, with optimizations for efficiency and cost-effectiveness. Techniques like crystallization, recrystallization, and chromatography are employed for product purification.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo a variety of chemical reactions including:
Oxidation: : With oxidizing agents leading to sulfoxide or sulfone derivatives.
Reduction: : Conversion to thioether or hydropyrimidine derivatives.
Substitution: : Electrophilic and nucleophilic substitutions on the aromatic ring and pyrimidine core.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: : Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: : Halogenation reagents, bases like sodium hydroxide (NaOH).
Major Products
The major products depend on the type of reaction but typically include sulfoxides, sulfones, thiols, and modified pyrimidine derivatives.
Scientific Research Applications
This compound has diverse applications:
Chemistry: : Used as a building block for more complex molecules in synthetic organic chemistry.
Biology: : Investigated for potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Explored as a candidate for drug development due to its ability to interact with various biological targets.
Industry: : Potential use in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which 2-[2-(benzylsulfanyl)-6-oxo-1,6-dihydropyrimidin-4-yl]-N-[3-(methylsulfanyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. Its sulfur-containing groups may enable binding to metal ions or cysteine residues in proteins, modulating their function and pathways. The pyrimidine core can mimic natural substrates, influencing biological processes.
Comparison with Similar Compounds
Compared to other sulfur-containing pyrimidine derivatives, this compound stands out due to its dual sulfanyl groups which offer unique reactivity and binding properties. Similar compounds include:
2-(benzylsulfanyl)pyrimidine: : Lacks the acetamide group.
N-phenylpyrimidineacetamide: : Lacks the sulfanyl groups.
And there you have it—a deep dive into this fascinating compound!
Properties
IUPAC Name |
2-(2-benzylsulfanyl-6-oxo-1H-pyrimidin-4-yl)-N-(3-methylsulfanylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S2/c1-26-17-9-5-8-15(10-17)21-18(24)11-16-12-19(25)23-20(22-16)27-13-14-6-3-2-4-7-14/h2-10,12H,11,13H2,1H3,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJLIJBKTLCDSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2=CC(=O)NC(=N2)SCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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